Tritriacontan-17-one
Overview
Description
Tritriacontan-17-one is a long-chain ketone with the molecular formula C33H66O It is a member of the aliphatic ketones, characterized by a long carbon chain with a ketone functional group at the 17th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tritriacontan-17-one typically involves the oxidation of the corresponding alcohol, Tritriacontanol. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent under controlled conditions to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound may involve the catalytic dehydrogenation of Tritriacontanol. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), at elevated temperatures to facilitate the removal of hydrogen and formation of the ketone.
Chemical Reactions Analysis
Types of Reactions
Tritriacontan-17-one undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the ketone to a carboxylic acid.
Reduction: The ketone can be reduced back to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Jones reagent (CrO3 in H2SO4) or PCC in dichloromethane.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Grignard reagents (RMgX) in ether or tetrahydrofuran (THF).
Major Products
Oxidation: Tritriacontanoic acid.
Reduction: Tritriacontanol.
Substitution: Various alkylated derivatives depending on the nucleophile used.
Scientific Research Applications
Tritriacontan-17-one has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain ketones and their reactivity.
Biology: Investigated for its role in biological membranes and potential bioactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of long-chain fatty acids and alcohols.
Mechanism of Action
The mechanism of action of Tritriacontan-17-one involves its interaction with cellular membranes and enzymes. The long carbon chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, the ketone group can interact with enzyme active sites, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tritriacontane: A long-chain alkane with a similar carbon backbone but lacking the ketone functional group.
Tritriacontanol: The corresponding alcohol with a hydroxyl group instead of a ketone.
Triacontan-16-one: A ketone with a slightly shorter carbon chain and the ketone group at a different position.
Uniqueness
Tritriacontan-17-one is unique due to its specific placement of the ketone group, which imparts distinct chemical and physical properties compared to its analogs. This structural specificity makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
tritriacontan-17-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(34)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRZDGZUYNRFMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H66O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177530 | |
Record name | Tritriacontan-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22986-69-2 | |
Record name | 17-Tritriacontanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22986-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tritriacontan-17-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022986692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tritriacontan-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tritriacontan-17-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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